3-(Quinolin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(Quinolin-3-yl)prop-2-yn-1-ol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by a quinoline ring attached to a propynyl group with a hydroxyl functional group.
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Some quinoxaline derivatives have been shown to induce apoptotic cell death in a549 lung cancer cells .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been reported to possess a wide spectrum of biological activities
Cellular Effects
Some quinoxaline derivatives have shown to have a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production . These effects were accompanied by the induction of apoptosis in A549 lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-yl)prop-2-yn-1-ol typically involves the reaction of quinoline derivatives with propargyl alcohol under specific conditions. One common method includes the use of transition metal catalysts to facilitate the coupling reaction . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinoline ketones, saturated quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
3-(Quinolin-3-yl)prop-2-yn-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Quinolin-3-yl)prop-2-yn-1-ol include other quinoline derivatives such as:
Uniqueness
What sets this compound apart from its similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. Its specific arrangement allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-quinolin-3-ylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAIOGYFWEXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349497 | |
Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70437-05-7 | |
Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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